5-iodo-2H,3H-furo[2,3-b]pyridine
Description
5-Iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an iodine substituent at the 5-position. This scaffold combines a π-electron-rich furan ring and a π-electron-deficient pyridine ring, imparting unique electronic properties suitable for photophysical applications and medicinal chemistry . The iodine atom enhances electrophilicity and serves as a handle for further functionalization via cross-coupling reactions.
Properties
CAS No. |
2383276-33-1 |
|---|---|
Molecular Formula |
C7H6INO |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclization
The furo[2,3-b]pyridine skeleton is typically constructed through cyclization reactions starting from substituted pyridine or furan precursors. For example, dihydroxy pyridine derivatives undergo acid- or base-catalyzed cyclization to form the fused bicyclic system. A key intermediate, 2H,3H-furo[2,3-b]pyridine, is generated in this step, often using polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency.
Direct Iodination at the 5-Position
Post-cyclization iodination introduces iodine at the 5-position via electrophilic substitution. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3·OEt2) achieves regioselective iodination. For instance, treating 2H,3H-furo[2,3-b]pyridine with NIS in dichloromethane at 0–5°C for 12 hours yields 5-iodo-2H,3H-furo[2,3-b]pyridine in 68–72% yield.
Table 1: Optimization of Iodination Conditions
Multi-Component Groebke–Blackburn–Bienaymé (GBB) Reaction
Unusual GBB Pathway for Furopyridine Synthesis
The GBB reaction, traditionally used for imidazo-fused heterocycles, can be adapted to synthesize furo[2,3-b]pyridines by replacing standard aldehydes with pyridoxal hydrochloride. This three-component reaction between heterocyclic amidines, pyridoxal, and tert-alkyl isocyanides forms the furopyridine core in a single step.
Halogenation via Cross-Coupling Reactions
Palladium-Mediated Functionalization
A scalable four-step synthesis of furo[2,3-b]pyridines involves introducing halogen handles for cross-coupling. Bromination at the 5-position using POBr3 or NBS, followed by palladium-catalyzed iodination (e.g., Suzuki coupling with iodoboronic acids), provides a versatile route. This method avoids harsh iodination conditions and improves regioselectivity.
Miyaura Borylation and Iodination
Miyaura borylation of a 5-bromo-furopyridine intermediate, followed by reaction with iodine monochloride, replaces boron with iodine. This two-step process achieves 85–90% purity with minimal column chromatography.
Table 3: Cross-Coupling Efficiency
Electrophilic Aromatic Iodination
Direct Electrophilic Substitution
Electrophilic iodination using iodine and oxidizing agents (e.g., HIO4) in DMF selectively targets the 5-position due to the electron-rich furan ring. Reaction at 50°C for 8 hours affords moderate yields (58%) but requires extensive purification.
Lewis Acid-Catalyzed Iodination
Employing BF3·OEt2 as a catalyst enhances iodine’s electrophilicity, enabling iodination at lower temperatures (0–5°C) and improving yields to 72%. This method is preferred for large-scale synthesis due to reduced side products.
Comparative Analysis and Optimization
Yield vs. Scalability
Cyclization-iodination offers high yields (72%) but involves multi-step purification. Cross-coupling routes, while lengthier, provide better scalability (multi-gram) and purity.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, CH2Cl2) improve iodination efficiency, whereas protic solvents (MeOH) suit GBB reactions. Lower temperatures (0–5°C) minimize decomposition during electrophilic substitutions.
Table 4: Method Comparison
| Method | Steps | Yield (%) | Scalability |
|---|---|---|---|
| Cyclization-Iodination | 2 | 72 | Moderate |
| GBB-Diazotization | 3 | 48–52 | Low |
| Cross-Coupling | 4 | 82 | High |
Chemical Reactions Analysis
Types of Reactions
5-iodo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted furo[2,3-b]pyridines, oxidized derivatives, and reduced compounds. These products often retain the core structure of the original compound, with modifications that enhance their pharmacological properties.
Scientific Research Applications
5-iodo-2H,3H-furo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown that the compound binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variations
Thieno[2,3-b]pyridines
- Key Difference : Sulfur replaces oxygen in the fused ring.
- Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility, often requiring cyclodextrin-based formulations for pharmacokinetic studies. ~40% of drug candidates with this scaffold face discontinuation due to solubility issues .
- Bioactivity : Demonstrated anticancer activity (e.g., HepG-2 and MCF-7 cell lines) and antimicrobial properties. Substituents like morpholine improve solubility but may reduce potency .
- Electronics : Sulfur’s larger atomic size and polarizability alter charge distribution compared to oxygen, affecting binding to targets like kinases .
Pyrrolo[2,3-b]pyridines
- Key Difference : Nitrogen replaces oxygen, creating a basic center.
- Synthesis : Derivatives like 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine are synthesized via alkylation or nitration, with iodine analogs achievable via halogen exchange .
- Bioactivity : Nitrogen enhances hydrogen-bonding capacity, improving affinity for receptors like androgen receptors (ARs). Methyl or nitro groups at the 3-position modulate activity .
4-Iodo-2H,3H-Furo[2,3-b]pyridine
- Key Difference : Iodine at the 4-position instead of 5.
- Structural Data: Molecular formula C₇H₆INO, SMILES C1COC2=NC=CC(=C21)I, with a predicted collision cross-section of 135.5 Ų .
- Impact of Iodine Position : The 5-iodo derivative likely has distinct electronic and steric effects, influencing reactivity in Suzuki couplings or Ullmann reactions.
Physicochemical Properties
*CD: Cyclodextrin
Q & A
Q. What are the established synthetic routes for 5-iodo-2H,3H-furo[2,3-b]pyridine, and what are their key intermediates?
The synthesis of furo[2,3-b]pyridine derivatives typically involves cyclization and halogenation steps. Two primary methods are documented:
- Route 1 : Begins with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, followed by deamination, hydrolysis, and decarboxylation to yield the core structure. Iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
- Route 2 : Starts with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, proceeding through decarboxylation, nitro-group reduction, and subsequent iodination. This method avoids unstable intermediates but requires precise temperature control during decarboxylation .
Key methodological tip: Optimize iodine source (e.g., ICl for regioselectivity) and monitor reaction progress via HPLC to minimize byproducts.
Q. How can structural characterization of this compound be validated?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
- X-ray crystallography : Resolve ambiguities in ring conformation and iodine positioning, especially if tautomeric forms exist .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution (iodine has a distinct I peak).
Data contradiction resolution: If NMR signals conflict with computational predictions (e.g., DFT calculations), re-evaluate solvent effects or crystallize the compound for definitive structural assignment .
Q. What preliminary biological screening approaches are suitable for this compound?
Initial screening should focus on:
- Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme inhibition : Test against kinases or proteases due to the pyridine ring’s potential as a hydrogen-bond acceptor.
- Comparative analysis : Benchmark against non-iodinated analogs (e.g., 5-H-furo[2,3-b]pyridine) to isolate iodine’s contribution to bioactivity .
Example data:
| Compound | IC (μM) | Target |
|---|---|---|
| This compound | 12.3 ± 1.2 | Aurora kinase A |
| 5-H-furo[2,3-b]pyridine | 48.7 ± 3.1 | Aurora kinase A |
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Critical parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis .
- Temperature control : Maintain ≤60°C during iodination to prevent ring decomposition.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate iodinated products from di-iodo byproducts.
Case study: A 20% yield increase was achieved by replacing NIS with ICl in acetic acid, leveraging iodine’s higher electrophilicity .
Q. How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., P-ATP) and fluorescence-based methods.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace iodine with bromine) and compare activity profiles. For example, 5-bromo analogs show reduced potency against SIRT2 compared to iodinated derivatives, suggesting halogen size impacts binding .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT2’s hydrophobic pocket), correlating docking scores with experimental IC values .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions.
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., SIRT2) to identify key interactions, such as iodine’s halogen bonding with active-site residues .
- Kinetic studies : Perform time-dependent inhibition assays to determine / ratios, distinguishing between reversible and irreversible inhibition modes.
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom serves as a directing group and participates in transition-metal-catalyzed reactions:
- Buchwald-Hartwig amination : Iodine’s superior leaving-group ability facilitates C-N bond formation with amines (e.g., morpholine) under Pd catalysis .
- Sonogashira coupling : React with terminal alkynes to generate alkynylated derivatives for fluorescence tagging.
Comparative reactivity: Iodine outperforms bromine in coupling efficiency (e.g., 85% vs. 60% yield under identical conditions) due to lower bond dissociation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
